Synthesis Yield: 5,6-Dimethoxy-1-indanone vs. Alternative Synthetic Routes
An optimized three-step synthetic route for 5,6-dimethoxy-1-indanone starting from veratraldehyde achieves a high total yield, offering a significant cost and efficiency advantage over alternative methods. This performance is directly compared to a documented alternative route with a lower overall yield [1][2].
| Evidence Dimension | Total Synthesis Yield |
|---|---|
| Target Compound Data | 76.3% |
| Comparator Or Baseline | Alternative 4-step route starting from 3,4-dimethoxybenzaldehyde |
| Quantified Difference | +11.3 percentage points (or ~17% relative increase in yield) |
| Conditions | Knoevenagel reaction with malonate, sodium borohydride reduction, and cyclization with polyphosphoric acid |
Why This Matters
For procurement in large-scale manufacturing, an 11.3% higher yield directly translates to a significant reduction in raw material costs, waste, and production time, making this optimized route economically preferable for industrial sourcing.
- [1] He, M. (2010). Study on Synthesis of 5,6-Dimethoxy-1-indanone. Guangzhou Chemical Industry. View Source
- [2] US Patent 20110190506A1. A process for the preparation of 5,6-dimethoxy-1-indanone. Filed 2011. View Source
